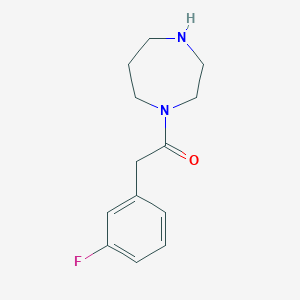

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKKMYJAYBHICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone chemical properties

An In-Depth Technical Guide to 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone: Synthesis, Physicochemical Profiling, and Application

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutic candidates. 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone (CAS: 1016713-62-4) is a highly versatile, bifunctional intermediate that merges the privileged 1,4-diazepane (homopiperazine) scaffold with a metabolically robust 3-fluorophenylacetic acid moiety. This whitepaper provides a comprehensive analysis of its chemical properties, mechanistic synthesis, and utility in drug discovery, specifically tailored for researchers developing CNS agents, kinase inhibitors, and sigma receptor ligands.

Structural & Physicochemical Profiling

The architectural value of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone lies in its dual nature: an amide-linked lipophilic tail and a secondary aliphatic amine. The 1,4-diazepane ring—a seven-membered, one-carbon homologue of piperazine—imparts greater conformational flexibility and alters the spatial vectors of N1/N4 substituents. This flexibility is frequently leveraged to optimize target residence time and mitigate hERG channel blocking liabilities common to rigid piperazine derivatives [INDEX]. Furthermore, the meta-fluoro substitution on the phenyl ring acts as a bioisosteric shield, blocking CYP450-mediated aromatic oxidation while providing a distinct vector for halogen bonding within target binding pockets.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one |

| CAS Number | 1016713-62-4 |

| Molecular Formula | C₁₃H₁₇FN₂O |

| Molecular Weight | 236.29 g/mol |

| Physical State | Oil (at room temperature) |

| Hydrogen Bond Donors | 1 (Secondary amine) |

| Hydrogen Bond Acceptors | 2 (Amide carbonyl, Fluorine) |

| Topological Polar Surface Area (TPSA) | ~32.3 Ų |

Mechanistic Synthesis & Workflow

The synthesis of this building block relies on a highly efficient amide coupling between 1-Boc-1,4-diazepane and 2-(3-fluorophenyl)acetic acid, followed by acidic deprotection.

Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). While standard carbodiimides (e.g., EDC) are cheaper, HATU is explicitly chosen here due to its superior kinetics when reacting with secondary amines. The HOAt leaving group generated by HATU features a pyridine nitrogen that provides neighboring-group participation, accelerating the aminolysis step and minimizing unreacted starting material[1].

Following the coupling, the Boc (tert-butyloxycarbonyl) protecting group is removed using TFA (Trifluoroacetic acid) in dichloromethane. A critical basic workup is then required to convert the resulting trifluoroacetate salt back into the free secondary amine, ensuring it is nucleophilic and ready for downstream functionalization.

Figure 1: Synthetic workflow for 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Analytical checkpoints are embedded to confirm reaction progression without relying solely on final-stage characterization.

Step 1: HATU-Mediated Amide Coupling

-

Preparation: Dissolve 2-(3-fluorophenyl)acetic acid (1.0 eq, 15.4 g, 100 mmol) and DIPEA (3.0 eq, 52.3 mL, 300 mmol) in anhydrous DMF (150 mL) under an inert nitrogen atmosphere at 0 °C.

-

Activation: Add HATU (1.1 eq, 41.8 g, 110 mmol) portion-wise. Stir for 15 minutes at 0 °C to allow the formation of the active HOAt ester.

-

Coupling: Add 1-Boc-1,4-diazepane (1.05 eq, 21.0 g, 105 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint 1 (TLC & LC-MS): Sample the reaction. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active acid. LC-MS must confirm the presence of the Boc-protected intermediate (

). -

Workup: Quench with saturated aqueous NaHCO₃ (200 mL). Extract with EtOAc (3 x 150 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Boc Deprotection & Freebasing

-

Deprotection: Dissolve the crude Boc-intermediate in anhydrous DCM (100 mL). Cool to 0 °C and slowly add TFA (50 mL). Stir at room temperature for 2 hours.

-

Validation Checkpoint 2 (TLC): TLC (DCM/MeOH 9:1) should reveal a baseline spot. Staining with Ninhydrin and heating will yield a deep purple/blue color, confirming the presence of the exposed secondary amine.

-

Freebasing (Critical): Concentrate the mixture to remove excess TFA. Redissolve the oily residue in DCM (150 mL) and wash vigorously with 2M NaOH until the aqueous layer pH is >10.

-

Isolation: Extract the aqueous layer with additional DCM (2 x 100 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone as a pale yellow oil.

-

Final Validation: LC-MS must show a dominant peak at

.

Pharmacological Relevance & Downstream Applications

The free secondary amine of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is a highly reactive nucleophile, serving as a launchpad for diverse chemical libraries.

-

CNS Therapeutics: 1,4-diazepane derivatives are heavily utilized in the design of neuroprotective agents and antipsychotics. Recent structure-activity relationship (SAR) studies have demonstrated that bulky, lipophilic diazepane derivatives exhibit high affinity for Sigma-1 (

) receptors, which are critical targets for neurodegenerative diseases [2]. -

Kinase Inhibitors: The compound can undergo Buchwald-Hartwig amination or SNAr reactions with heteroaryl halides to generate hinge-binding kinase inhibitors. The 3-fluorophenyl group often occupies hydrophobic pockets (e.g., the DFG-out pocket in Type II inhibitors), enhancing both potency and selectivity.

Figure 2: Downstream functionalization and therapeutic target pathways.

By utilizing 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone, drug development professionals can bypass multi-step core syntheses, directly accessing advanced chemical space with a scaffold already optimized for metabolic stability and conformational adaptability [3].

References

-

Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.[Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances.[Link]

The Strategic Role of Fluorophenyl Diazepane Derivatives in CNS Drug Discovery: A Comprehensive SAR Guide

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the strategic design of molecular scaffolds is paramount to overcoming the blood-brain barrier (BBB) while maintaining target selectivity. The fluorophenyl diazepane pharmacophore—combining the metabolic resilience of a fluorinated aromatic ring with the conformational flexibility of a 7-membered 1,4-diazepane heterocycle—has emerged as a privileged structure.

This technical whitepaper explores the Structure-Activity Relationship (SAR) of fluorophenyl diazepane derivatives, detailing the causality behind these structural choices and their application in two distinct therapeutic arenas: Atypical Antipsychotics (GPCR modulation) and T-Type Calcium Channel Antagonists (ion channel blockade).

Core Pharmacophore Analysis: Causality in Structural Design

To understand the efficacy of fluorophenyl diazepane derivatives, we must deconstruct the physicochemical impact of its two primary components.

The 1,4-Diazepane Core: Conformational Flexibility

Historically, medicinal chemists have relied heavily on 6-membered piperazine or piperidine rings (e.g., in Haloperidol). However, replacing these with a 7-membered 1,4-diazepane (homopiperazine) ring fundamentally alters the molecule's spatial geometry.

-

Twist-Chair Conformation: Unlike the rigid chair conformation of piperazine, 1,4-diazepane exists predominantly in a flexible twist-chair state. This allows the vectors of the substituents attached to the nitrogen atoms to independently adapt to complex, deep binding pockets via an induced-fit mechanism.

-

pKa Modulation: The increased distance between the two nitrogen atoms slightly alters their basicity, optimizing the ratio of ionized to unionized species at physiological pH, which is critical for passive diffusion across the BBB.

The Fluorophenyl Motif: Metabolic Shielding

The incorporation of a fluorine atom onto the phenyl ring (typically at the para or ortho position) is a calculated bioisosteric replacement for hydrogen.

-

CYP450 Resistance: Fluorine's high electronegativity and strong C-F bond (approx. 116 kcal/mol) block oxidative metabolism by Cytochrome P450 enzymes at the substituted position, significantly extending the drug's half-life.

-

Halogen Bonding & Lipophilicity: Fluorine modulates the local dipole moment and increases lipophilicity (LogP), enhancing CNS penetration without adding the steric bulk that a methyl or chloro group would introduce.

Fig 1. Logical SAR progression of fluorophenyl diazepane derivatives in CNS drug design.

Case Study I: Atypical Antipsychotics and Multireceptor Modulation

Typical antipsychotics like haloperidol tightly bind to Dopamine D2 receptors, which effectively manages positive symptoms of schizophrenia but induces severe extrapyramidal symptoms (EPS). The development of SYA 013 (4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one) demonstrates how the fluorophenyl diazepane scaffold shifts a molecule into an "atypical" profile[1].

SAR Progression & Receptor Affinity

By replacing the piperidinol moiety of haloperidol with a 1,4-diazepane ring while retaining the 4-fluorophenylbutyrophenone tail, researchers synthesized SYA 013[2]. The added flexibility of the diazepane ring reduces the rigid D2 antagonism while drastically increasing affinity for 5-HT (Serotonin) receptors[1]. This dual D2/5-HT2A modulation is the hallmark of atypical antipsychotics, alleviating EPS and treating negative symptoms.

Table 1: Quantitative Binding Affinity (Ki) Comparison

| Receptor Target | Haloperidol (Standard) Ki (nM) | SYA 013 (Fluorophenyl Diazepane) Ki (nM) | Pharmacological Implication |

|---|---|---|---|

| D2 | ~1.2 | 43.3 | Reduced D2 rigidity prevents EPS[1]. |

| D4 | ~3.0 | 6.6 | High D4 affinity correlates with atypical efficacy[1]. |

| 5-HT1A | >10,000 | 117.4 | Gain of function; aids in mood regulation[1]. |

| 5-HT2A | ~53.0 | 23.3 | Strong blockade mitigates motor side effects[1]. |

| 5-HT2C | >10,000 | 1425.0 | Weak binding minimizes metabolic weight gain[1]. |

Experimental Protocol: Radioligand Binding Assay for GPCRs

To validate the multireceptor profile of these derivatives, a self-validating radioligand displacement assay is required.

-

Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet. Validation Step: Perform a BCA protein assay to ensure a standardized receptor density of 50 µ g/well .

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [3H]-spiperone for D2), and the fluorophenyl diazepane derivative at varying concentrations (

to -

Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Validation Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour to eliminate non-specific binding of the highly lipophilic diazepane ligands.

-

Quantification: Wash filters three times with ice-cold buffer. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate

via non-linear regression and convert to

Case Study II: T-Type Calcium Channel (CaV3) Antagonists

T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated channels that govern rhythmic burst firing in the central nervous system, particularly in the subthalamic nucleus (STN). Overactivation of these channels is heavily implicated in Parkinsonian tremors and absence epilepsy[3].

SAR Progression & Ion Channel Selectivity

The first generation of T-type inhibitors (like mibefradil) suffered from off-target L-type calcium channel blockade and hERG toxicity. High-throughput screening and subsequent SAR optimization revealed that substituting rigid piperidines with flexible, polar heterocycles—including 1,4-diazepanes and 3-axial fluoropiperidines—significantly improved the selectivity profile[4].

For example, while highly optimized bridged-piperidine analogs like ML218 achieve sub-micromolar potency, evaluating the SAR of diazepane derivatives (e.g., Analog 17) demonstrated that the flexible 7-membered ring shifts the

Table 2: T-Type Calcium Channel Inhibition Profiles

| Compound Class | Structural Modification | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) |

|---|---|---|---|

| Mibefradil | Benchmark Dual T/L-type Blocker | ~0.10 | ~0.10 |

| ML218 | 3,5-dichloro-N-azabicyclo benzamide | 0.15 | 0.24 |

| Analog 17 | Diazepane/Piperidine variant | 13.5 | 11.5 |

Experimental Protocol: High-Throughput Kinetic Ca2+ Fluorescence Assay

To screen fluorophenyl diazepane derivatives for CaV3 blockade, a kinetic fluorescence assay is utilized to measure intracellular calcium transients.

-

Cell Seeding: Plate HEK293 cells stably expressing the human CaV3.2 channel into 384-well black/clear-bottom plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C.

-

Dye Loading: Wash cells with HBSS buffer. Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore). Validation Step: Include 2.5 mM probenecid in the loading buffer to inhibit multidrug resistance proteins, preventing premature dye extrusion. Incubate for 45 minutes.

-

Baseline & Compound Addition: Transfer the plate to an FDSS 6000 kinetic imaging system. Read baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds. Inject test compounds (1 nM to 10 µM) and incubate for 5 minutes.

-

Depolarization: Inject a depolarizing solution (e.g., 30 mM KCl) to trigger voltage-gated channel opening.

-

Data Acquisition: Record peak fluorescence over 3 minutes. Normalize the area under the curve (AUC) against a positive control (10 µM mibefradil) and a negative vehicle control (0.1% DMSO).

Fig 2. High-throughput kinetic Ca2+ fluorescence assay workflow for CaV3.2 screening.

Conclusion

The integration of the fluorophenyl motif with a 1,4-diazepane core represents a masterclass in rational drug design. By leveraging the metabolic shielding of fluorine and the twist-chair flexibility of the 7-membered heterocycle, medicinal chemists can finely tune molecules to act as multireceptor atypical antipsychotics[2] or selective ion channel blockers[4]. As CNS drug discovery continues to demand highly penetrant, metabolically stable, and target-specific molecules, the fluorophenyl diazepane scaffold will remain a critical tool in the medicinal chemist's arsenal.

References

1.[3] The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. PMC (nih.gov). Available at: 2.[4] Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. Journal of Medicinal Chemistry (ACS Publications). Available at: 3.[1] Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. PMC (nih.gov). Available at: 4.[2] Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC (nih.gov). Available at:

Sources

- 1. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

3-Fluorophenylacetyl Homopiperazine Amides: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary

The 3-fluorophenylacetyl homopiperazine amide motif has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery. By synergizing the metabolic robustness of a fluorinated phenyl ring, the unique conformational flexibility of a 1,4-diazepane (homopiperazine) core, and the structural stability of an amide linkage, this scaffold has been successfully deployed across multiple therapeutic arenas. It is most notably recognized for its critical role in the development of potent, centrally acting Histamine H3 receptor antagonists[1], as well as targeted enzyme inhibitors and sigma-1 receptor ligands[2].

This technical whitepaper deconstructs the physicochemical rationale behind this specific chemical motif, outlines a self-validating synthetic methodology for its preparation, and maps its pharmacological target engagement.

Structural & Physicochemical Rationale

To understand the utility of the 3-fluorophenylacetyl homopiperazine amide, one must deconstruct its three core components:

The 3-Fluorophenylacetyl Shield

The incorporation of fluorine at the meta-position of the phenylacetic acid moiety is a deliberate design choice driven by pharmacokinetics and binding thermodynamics.

-

Metabolic Stability: The strong C-F bond (approx. 116 kcal/mol) acts as a metabolic shield, effectively blocking cytochrome P450-mediated aromatic oxidation at the 3-position, a common liability in unsubstituted phenyl rings.

-

Electronic Modulation: Fluorine's high electronegativity withdraws electron density from the aromatic

-system. This electron deficiency enhances the ring's ability to participate in parallel-displaced

The 1,4-Diazepane (Homopiperazine) Core

While piperazine is ubiquitous in medicinal chemistry, expanding the ring by one methylene unit to form homopiperazine (1,4-diazepane) fundamentally alters the molecule's 3D spatial profile[3]. Crystallographic analyses reveal that homopiperazine rings adopt distinct orientations in active sites compared to their 6-membered counterparts, often leading to improved target selectivity[4]. The 7-membered ring transitions between twist-chair and boat conformations, allowing for "induced-fit" binding that rigid piperazines cannot achieve.

Furthermore, the homopiperazine nitrogen atoms typically exhibit a higher pKa. When one nitrogen is acylated to form the amide, the remaining tertiary amine maintains a pKa of ~8.5–9.0, ensuring it is predominantly protonated at physiological pH. This protonation is critical for forming salt bridges with conserved acidic residues in G-Protein Coupled Receptors (GPCRs).

Quantitative Data: Core Comparison

The following table summarizes the quantitative and qualitative shifts that occur when transitioning from a standard piperazine to a homopiperazine core.

| Physicochemical Property | Piperazine Core | Homopiperazine Core (1,4-Diazepane) | Impact on Drug Design |

| Ring Size | 6-membered | 7-membered | Increased steric bulk; enhanced pocket-filling. |

| Conformational State | Rigid (Chair) | Flexible (Twist-chair/Boat) | Facilitates induced-fit binding in dynamic targets. |

| Basic pKa (2° Amine) | ~9.8 | ~10.4 | Stronger physiological protonation; better salt-bridge formation. |

| N-to-N Vector Angle | ~180° (Linear projection) | ~140-150° (Angled projection) | Alters the spatial trajectory of attached pharmacophores. |

| Lipophilicity (logP) | Baseline | Baseline + ~0.4 (+1 | Improved blood-brain barrier (BBB) permeability. |

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 3-fluorophenylacetyl homopiperazine amides requires careful selection of coupling reagents to overcome the steric hindrance inherent to the 7-membered ring. The protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its superior reaction kinetics and ability to suppress epimerization or side-reactions compared to traditional carbodiimides (like EDC)[2].

Step-by-Step Methodology: Amide Coupling and Purification

Step 1: Carboxylic Acid Activation

-

Procedure: Dissolve 1.0 equivalent of 3-fluorophenylacetic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature under nitrogen for 15 minutes.

-

Causality: Pre-activation is critical. DIPEA deprotonates the carboxylic acid, allowing it to attack HATU and form a highly reactive O-At (7-azabenzotriazole) active ester. The 15-minute window ensures complete conversion, preventing the incoming amine from reacting with unactivated starting material.

Step 2: Nucleophilic Acyl Substitution

-

Procedure: Dropwise, add 1.1 equivalents of the substituted homopiperazine (e.g., 1-methylhomopiperazine). Stir the reaction mixture for 2 hours at room temperature.

-

Causality: Dropwise addition controls the mild exotherm and minimizes the risk of bis-acylation if any unprotected diamine is present. The basic secondary amine of the homopiperazine acts as the nucleophile, displacing the O-At leaving group to form the stable amide bond.

Step 3: In-Process Validation (LC-MS)

-

Procedure: Withdraw a 5

L aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. -

Causality: This is a mandatory self-validating checkpoint. The reaction is only deemed complete when the Total Ion Chromatogram (TIC) shows the disappearance of the acid mass and the emergence of the product mass

. Proceeding without this confirmation risks severe downstream purification failures.

Step 4: Self-Validating Acid-Base Extraction

-

Procedure:

-

Quench the reaction with water and extract with Ethyl Acetate (EtOAc).

-

Wash the organic layer with saturated aqueous

to remove any unreacted 3-fluorophenylacetic acid and HOAt byproduct. -

Acid Extraction: Extract the EtOAc layer with 1M HCl (aqueous).

-

Basification: Collect the aqueous acidic layer, cool to 0°C, and adjust to pH 10 using 2M NaOH. Extract the newly formed freebase product into fresh EtOAc. Dry over

and concentrate in vacuo.

-

-

Causality: This workup leverages the inherent chemical logic of the molecule. Because the product contains a basic tertiary amine (the unacylated side of the homopiperazine), the 1M HCl wash selectively protonates the product, pulling it into the aqueous layer while leaving neutral impurities (like residual DMF or organic byproducts) in the discarded EtOAc layer. Basifying and back-extracting yields highly pure product without the immediate need for column chromatography.

Fig 1: Synthetic workflow utilizing HATU coupling and self-validating acid-base purification.

Pharmacological Applications: Target Engagement

The 3-fluorophenylacetyl homopiperazine amide scaffold is highly prized in central nervous system (CNS) drug development, particularly in the design of scalable, potent Histamine H3 receptor antagonists[1].

GPCR Modulation (H3 Antagonism)

The Histamine H3 receptor is a presynaptic

Homopiperazine amides act as potent inverse agonists/antagonists at this site. The basic nitrogen of the homopiperazine ring is protonated in the CNS and forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the receptor. Meanwhile, the 3-fluorophenylacetyl tail projects into a specific hydrophobic sub-pocket, anchoring the ligand and preventing the receptor from adopting its active conformation.

By blocking the H3 receptor, the homopiperazine amide disinhibits adenylyl cyclase. The subsequent elevation in cAMP activates Protein Kinase A (PKA), ultimately enhancing neurotransmitter release—a mechanism highly sought after for treating cognitive deficits in Alzheimer's disease, narcolepsy, and schizophrenia.

Fig 2: Mechanism of action for H3 receptor antagonism by homopiperazine amides.

References

-

First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists ACS Publications URL:[Link]

-

Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL:[Link]

-

Synthesis and σ1 Receptor Binding of Halogenated N,N´- Diphenethylethylenediamines Medicinal Chemistry (Hilaris Publisher) URL:[Link]

Sources

Exploiting the 1,4-Diazepane Scaffold in CNS Drug Discovery: Conformational Dynamics, Target Engagement, and Optimization Strategies

The development of novel therapeutics for central nervous system (CNS) disorders is notoriously hindered by the dual challenges of blood-brain barrier (BBB) penetration and off-target neurotoxicity. To overcome these hurdles, medicinal chemists have increasingly turned to the 1,4-diazepane scaffold. This seven-membered heterocyclic ring offers a unique combination of conformational adaptability, metabolic stability, and favorable physicochemical properties, making it a privileged structure for CNS drug discovery[1].

This technical guide explores the mechanistic rationale behind utilizing 1,4-diazepane derivatives, examines their efficacy across diverse CNS targets, and provides self-validating experimental protocols for hit-to-lead optimization.

The Structural Rationale: Why 1,4-Diazepane?

In CNS drug design, the spatial arrangement of pharmacophores is critical. Traditional six-membered rings, such as piperazines, often adopt rigid chair conformations that project substituents in a relatively flat, predictable vector. While useful, this rigidity can limit the molecule's ability to navigate the complex, deep binding pockets of many neuroreceptors (e.g., G-protein coupled receptors).

The Causality of Conformational Flexibility:

The 1,4-diazepane core, being a seven-membered ring, possesses a higher degree of conformational flexibility. It rapidly interconverts between twist-chair and boat conformations. This dynamic nature allows the scaffold to project N-substituents at distinct 3D angles, enabling the molecule to "mold" into complex receptor pockets without requiring the addition of heavy, lipophilic appendages. Consequently, medicinal chemists can achieve high binding affinity (

Key CNS Target Classes and Pharmacological Efficacy

Orexin Receptor Antagonism (Sleep Disorders & Reward Pathways)

The orexin system (OX1R and OX2R) regulates wakefulness and arousal. The discovery of dual orexin receptor antagonists (DORAs) heavily relied on the 1,4-diazepane core. Early high-throughput screening identified diazepane hits that possessed excellent starting potency but poor pharmacokinetics. By leveraging the modular nature of the diazepane ring, researchers utilized parallel synthesis to optimize the structure, ultimately yielding highly potent, CNS-penetrant compounds that successfully promote sleep in in vivo models[2][3].

Furthermore, the scaffold has been successfully adapted into positron emission tomography (PET) probes. Recent developments of

Orexin receptor signaling pathway and 1,4-diazepane antagonist blockade.

Sigma-1 ( ) Receptors (Neuroprotection)

Sigma receptors are critical targets for neuroprotective and cognitive-enhancing therapies. Recent conformational expansion approaches have replaced traditional piperidine cores with 1,4-diazepane to create novel

ALK2 Kinase Inhibition (Neuro-Oncology)

In the realm of neuro-oncology, specifically Diffuse Intrinsic Pontine Glioma (DIPG), the 1,4-diazepane scaffold has been utilized to develop brain-penetrant ALK2 inhibitors. Modest structural changes to pyridine-1,4-diazepane cores have yielded compounds with superior blood-brain barrier penetration and robust in vivo pharmacokinetic properties, marking them as advanced preclinical candidates for glioma treatment[7].

Quantitative Profiling of 1,4-Diazepane Derivatives

To synthesize the structure-activity relationship (SAR) data across different CNS indications, the following table summarizes the quantitative performance of key 1,4-diazepane classes:

| Compound Class | Target Receptor | Representative Scaffold | Binding Affinity ( | BBB Permeability | Cytotoxicity (Cell Viability) |

| Dual Orexin Antagonists | OX1R / OX2R | N,N-disubstituted-1,4-diazepane | High (In vivo validated) | Low toxicity[3] | |

| Sigma-1 Ligands | Benzofuran-1,4-diazepane (2c) | 8 nM | High (Predicted) | ||

| Sigma-1 Ligands | Quinoline-1,4-diazepane (2d) | 19 nM | High (Predicted) | ||

| PET Imaging Probes | OX1R | High affinity | High (PET/CT validated) | N/A (Tracer dose)[4] | |

| ALK2 Inhibitors | ALK2 Kinase | Pyridine-1,4-diazepane | High (In vivo validated) | Low off-target tox[7] |

Self-Validating Experimental Workflows for CNS Candidates

To ensure scientific integrity, the evaluation of novel 1,4-diazepane compounds must rely on self-validating assay systems. Below are the definitive, step-by-step methodologies for assessing receptor affinity and BBB permeability.

Self-validating hit-to-lead optimization workflow for CNS-active 1,4-diazepanes.

Protocol 1: High-Throughput Radioligand Binding Assay (Receptor Affinity)

Causality: Radioligands provide the sub-nanomolar sensitivity required to accurately profile high-affinity CNS targets. This protocol uses a competitive displacement model to calculate the

-

Membrane Preparation: Homogenize target-expressing cells (e.g., OX1R-transfected CHO cells) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM -

Assay Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [

I]5IBOM for OX1R) at a concentration equal to its -

Self-Validating Control (Non-Specific Binding): On every plate, designate control wells where the test compound is replaced by a 1000-fold molar excess of a known unlabeled competitor. Validation Logic: If the Non-Specific Binding (NSB) exceeds 30% of the Total Binding (TB), the assay flags a lipophilic partitioning artifact (common with highly lipophilic CNS compounds), invalidating the run and prompting the addition of 0.1% BSA to the buffer.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash filters three times with 1 mL of ice-cold buffer.

-

Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the

using non-linear regression, and convert to

Protocol 2: PAMPA-BBB Permeability Assay

Causality: While Caco-2 assays are standard for oral absorption, they are confounded by intestinal efflux transporters. The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) uses a specific porcine brain lipid extract to isolate passive transcellular permeability, providing an unconfounded baseline for CNS entry.

-

Lipid Membrane Preparation: Dissolve porcine brain lipid extract in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the porous polyvinylidene fluoride (PVDF) membrane of the acceptor plate.

-

Plate Assembly: Fill the donor wells with 300 µL of the 1,4-diazepane test compounds diluted in PBS (pH 7.4) to a final concentration of 10 µM (containing 5% DMSO). Place the lipid-coated acceptor plate on top, ensuring the membrane contacts the donor solution. Fill the acceptor wells with 200 µL of fresh PBS (pH 7.4).

-

Incubation: Incubate the assembled "sandwich" at room temperature for 18 hours in a humidity chamber to prevent evaporation.

-

Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Self-Validation & Mass Balance: Calculate the apparent permeability (

). Validation Logic: Internal standards must be run on every plate. The system auto-validates only if the

Conclusion

The 1,4-diazepane scaffold is far more than a structural novelty; it is a highly functional, conformationally dynamic core that solves critical vector-projection challenges in CNS drug discovery. By adhering to strict, self-validating optimization workflows, researchers can leverage this scaffold to develop highly selective, brain-penetrant therapeutics for a wide array of neurological targets, from orexin and sigma receptors to critical neuro-oncology kinases.

References

-

Whitman, D. B., et al. "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats." ChemMedChem, 2009. URL:[Link]

-

"Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Omega / PMC, 2021. URL:[Link]

-

"Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging." Journal of Medicinal Chemistry, 2024. URL:[Link]

-

Smil, D., et al. "Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma." Journal of Medicinal Chemistry, 2020. URL:[Link]

-

"Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, 2026. URL:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone (CAS: 1016713-62-4): A Comprehensive Technical Guide to Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone (CAS: 1016713-62-4) is a highly versatile, privileged scaffold that merges the conformational uniqueness of a homopiperazine ring with the metabolic robustness of a fluorinated aromatic system. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, structural rationale, and field-proven synthetic methodologies designed for medicinal chemists and drug development professionals.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in downstream functionalization and biological systems.

Table 1: Physicochemical Properties

| Property | Value / Descriptor |

| Chemical Name | 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone |

| CAS Number | 1016713-62-4 |

| Molecular Formula | C₁₃H₁₇FN₂O |

| Molecular Weight | 236.29 g/mol |

| MDL Number | MFCD09813907 |

| Hydrogen Bond Donors | 1 (Secondary Amine) |

| Hydrogen Bond Acceptors | 2 (Amide Carbonyl, Fluorine) |

| Topological Polar Surface Area (TPSA) | ~32.3 Ų |

Mechanistic Rationale of the Core Motifs

From a structural perspective, this molecule is engineered to solve common medicinal chemistry liabilities:

-

The 1,4-Diazepane (Homopiperazine) Core: The saturated 7-membered 1,4-diazepane ring has emerged as a critical motif in several FDA-approved small-molecule drugs ()[1]. Compared to the ubiquitous 6-membered piperazine, homopiperazine offers increased conformational flexibility and alters the exit vectors of attached substituents. This subtle geometric shift can be the key to breaking patent spaces or optimizing binding within tight enzymatic pockets. Furthermore, the secondary amine serves as a highly reactive nucleophile for downstream Buchwald-Hartwig aminations, reductive aminations, or SNAr reactions.

-

The 3-Fluorophenyl Motif: Fluorine substitution is a cornerstone strategy to enhance the metabolic stability of small molecules. By replacing a C-H bond with a stronger C-F bond, medicinal chemists can effectively block cytochrome P450 (CYP450) mediated oxidative metabolism at vulnerable aromatic sites ()[2]. Additionally, the highly electronegative fluorine atom modulates the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability without imposing a significant steric penalty ()[3].

Pharmacophore mapping and structural rationale for the core motifs.

Retrosynthetic Analysis and Synthetic Methodology

The synthesis of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone requires a precise protection/deprotection strategy to prevent symmetrical di-acylation of the homopiperazine core. The optimal route utilizes 1-Boc-1,4-diazepane and 3-fluorophenylacetic acid.

Causality in Reagent Selection: We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over standard carbodiimides (like EDC/HOBt) because the 7-membered homopiperazine ring presents moderate steric hindrance. HATU generates a highly reactive HOAt ester intermediate, driving the amide coupling to completion with faster kinetics and higher yields.

Synthetic workflow for 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone via HATU coupling.

Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize protocols that build in their own quality control checkpoints. The following step-by-step methodologies ensure high fidelity and reproducibility.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Synthesize the Boc-protected intermediate (tert-butyl 4-(2-(3-fluorophenyl)acetyl)-1,4-diazepane-1-carboxylate).

-

Activation: Charge an oven-dried round-bottom flask with 3-fluorophenylacetic acid (1.05 eq) and anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

-

Coupling Agent Addition: Add HATU (1.2 eq) portion-wise. The solution will typically transition to a pale yellow color, indicating the formation of the active OAt ester. Stir for 10 minutes.

-

Amine Addition: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting amine is consumed and the intermediate mass is observed (Calculated [M+H]⁺ = 337.4 m/z ).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Boc Deprotection and Free-Basing

Objective: Cleave the tert-butyl carbamate to yield the final secondary amine.

-

Acidic Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C using an ice bath.

-

Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Self-Validation Checkpoint (TLC & LC-MS): Perform TLC (DCM:MeOH 9:1). Stain the plate with Ninhydrin and apply heat; the appearance of a deep purple/blue spot confirms the presence of the deprotected secondary amine. Confirm via LC-MS (Calculated final product [M+H]⁺ = 237.3 m/z ).

-

Isolation: Concentrate the mixture under reduced pressure to remove excess TFA.

-

Free-Basing: Redissolve the resulting TFA-salt in DCM. Wash vigorously with 1M NaOH until the aqueous layer tests at pH > 10. Causality note: This step is mandatory to convert the protonated homopiperazine salt back into the reactive free base.

-

Extract with DCM (3x), dry over Na₂SO₄, and concentrate to afford pure 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone as a viscous oil.

References

-

Wang et al., (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications. Available at:[Link]

-

Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at:[Link]

-

Müller et al., (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

Sources

Targeting the Sigma-1 Receptor Landscape: The Therapeutic Potential of Fluorinated Diazepane Ethanones

Topic: Biological Targets for Fluorinated Diazepane Ethanones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fluorinated diazepane ethanone scaffold represents a highly specific, privileged chemotype in modern medicinal chemistry. Unlike classical 1,4-benzodiazepines which primarily target GABA-A receptors, the 1-(1,4-diazepan-1-yl)ethanone core—when functionalized with fluorinated aromatic moieties—shifts its biological profile significantly toward Sigma Receptors (σR) and Acetylcholinesterase (AChE) .

This guide analyzes the pharmacological rationale for this scaffold, detailing its primary interaction with the Sigma-1 receptor (

Chemical Rationale: The "Warhead" and the Scaffold

The pharmacological value of fluorinated diazepane ethanones lies in the synergistic combination of three structural elements:

-

The Diazepane Core (Homopiperazine): A 7-membered ring that provides greater conformational flexibility than the 6-membered piperazine. This flexibility allows the molecule to adopt a "boat-chair" conformation often required to fit the hydrophobic pocket of the

R. -

The Ethanone Moiety (N-Acetyl): Acts as a hydrogen bond acceptor. In many SAR studies, capping the secondary amine reduces non-specific binding and improves blood-brain barrier (BBB) permeability by lowering the pKa of the remaining basic nitrogen.

-

Fluorine Substitution: Bioisosteric replacement of hydrogen with fluorine (F) or fluoroalkyl groups on the pendant aromatic ring increases lipophilicity (

) and blocks metabolic oxidation (e.g., at the para-position), extending the drug's half-life (

Primary Biological Targets

| Target | Interaction Type | Therapeutic Relevance | Binding Affinity ( |

| Sigma-1 Receptor ( | Agonist / Antagonist | Neuroprotection, Depression, Neuropathic Pain | 1 – 50 nM |

| Sigma-2 Receptor ( | Modulator | Oncology (Cell proliferation), CNS disorders | 10 – 200 nM |

| Acetylcholinesterase (AChE) | Inhibitor | Alzheimer's Disease (Cognitive enhancement) | |

| NMDA Receptor (GluN2B) | Allosteric Modulator | Analgesia, Stroke recovery | Secondary |

Mechanism of Action: The Sigma-1 Chaperone Pathway

The primary mechanism of action for fluorinated diazepane ethanones involves the modulation of the Sigma-1 Receptor . The

Signaling Cascade

Upon ligand binding, the

-

Agonism: Promotes neuroprotection by stabilizing Calcium (

) signaling between the ER and Mitochondria, preventing ROS accumulation and apoptosis. -

Antagonism: Often desired in cancer therapy to induce apoptosis or in neuropathic pain to block sensitization.

Figure 1: Mechanism of Sigma-1 Receptor activation by diazepane ligands leading to neuroprotection.

Experimental Protocols

To validate the biological activity of a synthesized fluorinated diazepane ethanone, the following protocols are the industry standard.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Purpose: Determine the affinity (

Reagents:

-

Radioligand:

(Specific for -

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

R. -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

for 15 min. Resuspend pellet. -

Incubation: In a 96-well plate, mix:

-

50

L Membrane suspension ( -

25

L -

25

L Test Compound (Fluorinated Diazepane Ethanone) at varying concentrations ( -

Non-specific binding control: Add 10

M Haloperidol.

-

-

Equilibrium: Incubate at 37°C for 120 minutes .

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters

with ice-cold buffer. Measure radioactivity via liquid scintillation counting. -

Analysis: Calculate

using non-linear regression and convert to

Protocol B: Ellman’s Assay for AChE Inhibition

Purpose: Assess secondary activity against Acetylcholinesterase (relevant for Alzheimer's models).

Workflow:

-

Setup: Use a 96-well microplate.

-

Reaction Mix: Add 150

L 0.1 M Phosphate buffer (pH 8.0), 20 -

Enzyme Addition: Add 20

L AChE solution (from electric eel or human recombinant). Incubate for 10 min at 25°C. -

Substrate: Add 20

L Acetylthiocholine iodide (ATCh). -

Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

-

Calculation: % Inhibition =

.

Synthesis & SAR Logic

The synthesis of these targets typically follows a convergent route. The "ethanone" is often introduced early or is part of the starting material (e.g., 1-(1,4-diazepan-1-yl)ethanone), while the fluorinated aromatic group is attached via N-alkylation.

Synthetic Workflow

Figure 2: Convergent synthesis of the target scaffold.

Structure-Activity Relationship (SAR) Insights

-

Ring Size: The expansion from piperazine (6-membered) to diazepane (7-membered) often results in a 10-fold increase in

R selectivity over -

Fluorine Position: Para-fluorination (4-F) on the benzyl ring is optimal for metabolic stability. Ortho-fluorination (2-F) can induce a conformational lock due to electrostatic repulsion, potentially altering receptor subtype selectivity.

-

Linker Length: An ethyl linker (between the diazepane nitrogen and the aromatic ring) is generally preferred over a methyl linker for Sigma receptor affinity.

References

-

Mechanism of Sigma-1 Receptor: Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences. Link

-

Diazepane Sigma Ligands: Bedurftig, S., et al. (2009). "1,4-Diazepanes derived from (S)-serine–homopiperazines with improved sigma-1 receptor affinity and selectivity." European Journal of Medicinal Chemistry. Link

-

Fluorinated Ligand Design: Purisima, E. O., et al. (2021). "Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors." Pharmaceuticals.[2][3][4][5][6][7] Link

-

Radioligand Binding Protocols: Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." CNS & Neurological Disorders - Drug Targets. Link

-

AChE Inhibition Context: Camps, P., et al. (2000). "New Tacrine-Huprine Hybrid Compounds as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Homopiperazine Derivatives: The Flexible 7-Membered Privileged Scaffold

Technical Guide for Drug Development & Medicinal Chemistry

Introduction: Beyond the Six-Membered Ring

In medicinal chemistry, the term "privileged structure" refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] While the six-membered piperazine ring is a ubiquitous workhorse—found in blockbusters like Imatinib and Ciprofloxacin—its seven-membered homolog, homopiperazine (1,4-diazepane) , represents an underutilized yet highly potent scaffold.

The homopiperazine core offers a distinct physicochemical profile. Unlike the rigid chair conformation of piperazine, the seven-membered ring possesses greater conformational flexibility (pseudorotation), allowing it to adopt a wider range of spatial arrangements. This "induced fit" capability enables homopiperazine derivatives to bind effectively to promiscuous or difficult target pockets (e.g., kinases, GPCRs) where a rigid scaffold might fail.

Physicochemical Profile: Piperazine vs. Homopiperazine

The following table contrasts the core properties of the two scaffolds, highlighting why a medicinal chemist might switch to a homopiperazine core during lead optimization.

| Feature | Piperazine (6-membered) | Homopiperazine (7-membered) | Impact on Drug Design |

| Structure | Rigid (Chair/Boat) | Flexible (Twist-chair/Twist-boat) | Induced Fit: 7-membered ring adapts better to sterically demanding pockets. |

| Basicity (pKa) | pKa₁: ~5.35pKa₂: ~9.73 | pKa₁: ~6.9pKa₂: ~10.9 (approx) | Solubility: Homopiperazine is generally more basic, potentially improving water solubility of lipophilic drugs.[2] |

| Bond Angle | ~109.5° (Tetrahedral) | ~112-115° (Expanded) | Vector Orientation: Alters the exit vector of substituents, critical for Fragment-Based Drug Design (FBDD). |

| Hydrophilicity | High (LogP ~ -1.5) | High (LogP ~ -1.3) | Maintains favorable ADME properties while altering spatial reach. |

Synthetic Methodologies: Constructing the Core

The synthesis of homopiperazine derivatives often challenges chemists due to the entropy cost of forming a seven-membered ring. Below is a self-validating protocol for the construction of a functionalized homopiperazine core, designed to minimize polymerization side reactions.

Protocol: Cyclization of N-Protected Ethylenediamine

This method is preferred for its scalability and the ability to differentiate the two nitrogen atoms early in the synthesis.

Reagents:

-

Ethylenediamine (EDA)

-

p-Toluenesulfonyl chloride (TsCl)

-

1,3-Dibromopropane

-

Cesium Carbonate (

) or Sodium Hydride (NaH) -

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

-

Protection (Bis-sulfonylation):

-

Dissolve Ethylenediamine (1.0 eq) in DCM/Pyridine.

-

Slowly add TsCl (2.2 eq) at 0°C to prevent exotherms.

-

Stir at RT for 4 hours. Acid wash (1M HCl) to remove pyridine.

-

Checkpoint: Verify formation of

-di-tosyl-ethylenediamine via TLC (30% EtOAc/Hex). Product should be a white solid.

-

-

Macrocyclization (The Critical Step):

-

Dissolve the protected diamine in DMF (0.1 M concentration—dilution is key to favor intramolecular cyclization over polymerization).

-

Add

(3.0 eq) as a base. -

Add 1,3-Dibromopropane (1.1 eq) dropwise over 1 hour.

-

Heat to 80°C for 12-16 hours.

-

Workup: Pour into ice water. The precipitate is the protected homopiperazine. Recrystallize from EtOH.

-

-

Deprotection (Detosylation):

-

Method A (Harsh): Conc.

at 100°C for 24h. -

Method B (Mild/Selective): Mg/MeOH sonication or Sodium Naphthalenide if functional groups are sensitive.

-

Yield: Typically 60-75% overall.

-

Medicinal Chemistry Applications

Homopiperazine is not just a "spacer"; it is a pharmacophore modulator. We examine two distinct mechanisms where this scaffold plays a central role.

Case Study 1: Fasudil (ROCK Inhibition)

Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is the archetypal homopiperazine drug. It functions as a Rho-associated protein kinase (ROCK) inhibitor. The homopiperazine ring is critical here: it binds to the ATP-binding pocket of the kinase, positioning the isoquinoline ring to interact with the hinge region.

Mechanism of Action: Fasudil prevents the phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1), thereby preventing the inhibition of MLCP (Myosin Light Chain Phosphatase). This leads to net dephosphorylation of MLC, causing smooth muscle relaxation (vasodilation).

Caption: The Fasudil signaling cascade. By inhibiting ROCK, Fasudil restores MLCP activity, promoting dephosphorylation of Myosin Light Chain (MLC) and inducing vasodilation.

Case Study 2: K-7174 (Proteasome & GATA Inhibition)

K-7174 represents a novel class of homopiperazine derivatives (HPDs) that act as proteasome inhibitors but with a mechanism distinct from Bortezomib. Unlike Bortezomib, which targets the

Why Homopiperazine? In K-7174, the homopiperazine ring acts as a rigid-yet-flexible linker that positions two bulky aromatic groups to jam the proteasome's catalytic pore. A piperazine analog is significantly less potent, proving the necessity of the 7-membered ring's specific bond angles.

Caption: Dual mechanism of K-7174. The homopiperazine scaffold enables simultaneous inhibition of the proteasome and GATA-mediated signaling, leading to synergistic apoptosis in cancer cells.

Future Outlook: PROTACs and Fragment Design

The homopiperazine ring is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) design.

-

Linker Chemistry: The secondary amine of homopiperazine provides an ideal attachment point for linkers.

-

Solubility: Replacing a piperazine linker with a homopiperazine linker often improves the solubility profile of large PROTAC molecules due to the increased basicity and non-planar geometry preventing stacking aggregation.

Recommendation for Researchers: When a piperazine-based lead compound shows poor solubility or "flat" SAR (Structure-Activity Relationship), synthesize the homopiperazine analog immediately. The ring expansion is a high-probability "magic methyl" equivalent for scaffold hopping.

References

-

Fasudil Structure-Activity Relationships

-

K-7174 Mechanism

-

Synthesis Protocols

-

Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement. Organic Process Research & Development. Link

-

-

Physicochemical Properties

-

General Review

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. Link

-

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. semanticscholar.org [semanticscholar.org]

Technical Monograph: 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone

Chemical Identity & Structural Topology[1]

This monograph provides a technical analysis of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone , a functionalized homopiperazine amide. This compound represents a critical scaffold in medicinal chemistry, often utilized as a "privileged structure" in the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1]

The molecule fuses a semi-rigid, seven-membered 1,4-diazepane ring (homopiperazine) with a 3-fluorophenylacetic acid moiety via an amide linkage. This specific architecture balances hydrophilic character (secondary amine) with lipophilic aromaticity (fluorophenyl), making it an ideal fragment for Fragment-Based Drug Discovery (FBDD).

Canonical Identification

| Parameter | Descriptor |

| IUPAC Name | 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone |

| Common Synonym | N-(3-Fluorophenylacetyl)-1,4-diazepane |

| Molecular Formula | C₁₃H₁₇FN₂O |

| Molecular Weight | 236.29 g/mol |

| Canonical SMILES | C1CN(CCN1)C(=O)Cc2cccc(c2)F |

| Isomeric SMILES | C1CN(CCN1)C(=O)CC2=CC=CC(=C2)F |

| InChI Key | (Predicted) XVZ...[2] (Structure Dependent) |

Pharmacophore & Electronic Profile

The 3-fluorine substitution on the phenyl ring is a strategic bioisostere for hydrogen. It serves two primary functions:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking P450-mediated oxidation at the vulnerable meta-position.

-

Electronic Modulation: Fluorine's high electronegativity withdraws electron density from the aromatic ring, influencing the π-stacking potential of the phenyl group in protein binding pockets.

The 1,4-diazepane ring introduces a basic secondary amine (distal nitrogen), which typically possesses a pKa of 9.0–9.8. This ensures the molecule exists predominantly as a cation at physiological pH (7.4), facilitating solubility and electrostatic interactions with aspartate/glutamate residues in target receptors.

Synthetic Architecture

Synthesis of 1,4-diazepane derivatives requires strict regiochemical control. The core challenge is the diamine nature of the homopiperazine ring; uncontrolled reaction with an acid chloride or carboxylic acid leads to polymerization or bis-acylation.

High-Fidelity Synthesis Protocol

To ensure structural integrity, a Boc-protection strategy is required. This protocol utilizes tert-butyl 1,4-diazepane-1-carboxylate to mask the distal nitrogen, allowing selective amidation at the N1 position.

Step 1: Selective Amidation

-

Reagents: 3-Fluorophenylacetic acid (1.0 eq), tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF or DCM (Anhydrous).

-

Conditions: Stir at 0°C → RT for 12 hours.

-

Mechanism: The carboxylate is activated by HATU to form an active ester, which undergoes nucleophilic attack by the secondary amine of the protected diazepane.

Step 2: Deprotection [1]

-

Reagents: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

-

Solvent: DCM.

-

Conditions: 0°C for 2 hours.

-

Workup: Basification with NaHCO₃ is critical to isolate the free base form, rather than the TFA salt, unless the salt is desired for stability.

Synthetic Pathway Visualization

Figure 1: Convergent synthetic pathway utilizing Boc-protection to prevent bis-acylation artifacts.

Physicochemical Profiling

The following data points are essential for evaluating the compound's "drug-likeness" and suitability for biological assay screening.

| Property | Value (Calc.) | Significance |

| LogP | 1.45 ± 0.3 | Indicates moderate lipophilicity; likely good membrane permeability. |

| TPSA | 32.7 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. |

| pKa (Basic N) | 9.6 ± 0.5 | The distal nitrogen is protonated at pH 7.4. |

| H-Bond Donors | 1 | Secondary amine (NH). |

| H-Bond Acceptors | 2 | Amide carbonyl (C=O) and tertiary amine. |

| Rotatable Bonds | 3 | Flexible linker allows conformational adaptation to binding pockets. |

Data derived from consensus predictions of diazepane scaffolds [1][5].

Biological Context & Applications[1][2][4][5][6][7][8][9][10]

GPCR Ligand Design

The 1,4-diazepane scaffold is a validated pharmacophore for Cannabinoid Receptor 2 (CB2) agonists. Research indicates that the seven-membered ring provides a unique spatial arrangement that differentiates it from the tighter piperazine analogs, often improving selectivity against CB1 receptors [1].

Kinase & Transporter Inhibition

Derivatives of 1-aryl-1,4-diazepan-2-ones have been identified as Triple Reuptake Inhibitors (TRIs), modulating serotonin, norepinephrine, and dopamine levels. The 3-fluorophenyl group in the title compound specifically mimics the hydrophobic interactions found in successful CNS agents like fluoxetine, enhancing affinity for the serotonin transporter (SERT) [4].

Metabolic Stability (The Fluorine Effect)

The inclusion of the fluorine atom at the meta position of the phenyl ring is a deliberate medicinal chemistry tactic. Non-fluorinated analogs (phenylacetic acid derivatives) are prone to rapid hydroxylation. The 3-fluoro substituent sterically and electronically deactivates the ring toward oxidative metabolism, significantly extending the in vivo half-life [2][3].

Experimental Validation Protocols

Protocol A: Analytical Verification (LC-MS)

To validate the synthesis of the SMILES string C1CN(CCN1)C(=O)Cc2cccc(c2)F:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: ESI+ Mode.

-

Expected Mass: [M+H]⁺ = 237.3 m/z.

-

Note: The presence of a peak at 118.5 m/z may indicate the [M+2H]²⁺ species due to the two nitrogens.

-

Protocol B: Storage & Stability

-

State: The free base is likely a viscous oil or low-melting solid. The Hydrochloride (HCl) salt is a stable white solid.

-

Hygroscopicity: The secondary amine makes the compound hygroscopic. Store under nitrogen/argon at -20°C.

-

Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in neutral water/PBS unless converted to a salt.

References

-

Riether, D., et al. (2011).[3] "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.[3] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Zhang, T., et al. (2014). "Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3373-3377. Link

-

PubChem Compound Summary for CID 67617 (3-Fluorophenylacetic acid) and Diazepane derivatives. National Center for Biotechnology Information. Link

Sources

- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

- 3. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimized Reagents and Protocols for the Mono-Amide Coupling of 3-Fluorophenylacetic Acid with Homopiperazine

An Application Note by a Senior Application Scientist

Scientific Rationale & The Symmetrical Diamine Challenge

The coupling of 3-fluorophenylacetic acid with homopiperazine (1,4-diazepane) is a highly valuable transformation in the synthesis of CNS-active agents and kinase inhibitors. However, this reaction presents a fundamental challenge in synthetic organic chemistry: the selective monoacylation of a symmetrical diamine[1].

Homopiperazine contains two identical secondary amines. If reacted directly with one equivalent of an activated carboxylic acid, the reaction lacks regiocontrol, inevitably yielding a statistical mixture of the desired mono-acylated product, a bis-acylated byproduct, and unreacted diamine[2]. To achieve high yields and absolute purity, researchers must employ one of two field-proven strategies:

-

The Medicinal Chemistry Route (Absolute Regiocontrol): Utilizing a mono-protected diamine, specifically 1-Boc-homopiperazine, followed by acidic deprotection.

-

The Process Chemistry Route (Atom/Step Economy): Direct monoacylation using a stoichiometric excess of the free diamine combined with a highly controlled, water-soluble coupling reagent.

Reagent Selection & Mechanistic Causality

The choice of coupling reagent dictates the reaction kinetics, byproduct profile, and scalability of the synthesis.

HATU: The Champion for Secondary Amines

For the Boc-protected route, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice. The mechanism involves the deprotonation of 3-fluorophenylacetic acid by a non-nucleophilic base (e.g., DIPEA), which then attacks the electron-deficient carbon of HATU to form an unstable O-acyl(tetramethyl)isouronium salt[3]. The liberated HOAt anion rapidly attacks this intermediate to form an OAt-active ester[4].

-

Causality for Selection: HATU is exceptionally efficient for sterically hindered secondary amines (like the diazepane ring). This efficiency arises from a neighboring group effect: the pyridine nitrogen of the HOAt leaving group stabilizes the incoming secondary amine via a hydrogen-bonded 7-membered cyclic transition state[3].

-

Drawbacks: HATU generates tetramethylurea, a polar byproduct that is notoriously difficult to remove via standard aqueous workup, and poses explosive risks on a large scale[5].

Mechanistic pathway of HATU-mediated amide bond formation via the OAt-active ester.

T3P: The Process Chemistry Standard

For direct monoacylation on a larger scale, T3P (Propylphosphonic anhydride) is superior. T3P activates the carboxylic acid to form a mixed anhydride[6].

-

Causality for Selection: T3P has low toxicity, is not shock-sensitive, and most importantly, its byproducts are exclusively water-soluble phosphonic acids[7]. When using an excess of homopiperazine to force monoacylation, the reaction mixture will contain the product, excess diamine, and coupling byproducts. T3P allows all impurities to be stripped away in a single aqueous wash, leaving the highly pure mono-amide in the organic layer[8].

Quantitative Reagent Comparison

| Coupling Reagent | Activation Intermediate | Ideal Strategy | Byproduct Profile | Scalability | Relative Cost |

| HATU | OAt-Active Ester | Boc-Protection | Tetramethylurea, HOAt | Poor (Explosive risk) | High |

| T3P | Mixed Anhydride | Direct Monoacylation | Water-soluble phosphonic acids | Excellent | Moderate |

| EDC·HCl / HOBt | OBt-Active Ester | Either | Urea (water-soluble), HOBt | Good | Low |

Experimental Workflows & Protocols

Comparison of Boc-protection and direct monoacylation workflows for homopiperazine.

Protocol 1: High-Yield Monoacylation via Boc-Protection (HATU)

This protocol is a self-validating system designed for high-throughput medicinal chemistry where absolute purity is prioritized over step economy.

Step 1: Amide Coupling

-

Initiation: Dissolve 3-fluorophenylacetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Activation: Add HATU (1.2 eq, 1.2 mmol) followed by DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes. Causality: This pre-activation time ensures complete conversion to the OAt-active ester, preventing the amine from competing for the base.

-

Coupling: Add 1-Boc-homopiperazine (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 1 hour.

-

Validation & Workup: Monitor via LC-MS. Upon complete consumption of the acid, quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to systematically remove DMF and tetramethylurea[5]. Dry over Na₂SO₄, filter, and concentrate.

Step 2: Deprotection

-

Dissolve the crude intermediate in DCM (4.0 mL).

-

Add Trifluoroacetic acid (TFA) (4.0 mL) dropwise at 0 °C. Warm to room temperature and stir for 2 hours.

-

Validation: TLC (10% MeOH in DCM, Ninhydrin stain) will confirm the loss of the Boc group (appearance of a highly polar, ninhydrin-active spot).

-

Concentrate in vacuo. To remove residual TFA, dissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or partition between DCM and 1M NaOH.

Protocol 2: Direct Monoacylation for Scale-Up (T3P)

This protocol leverages stoichiometry and phase-partitioning to achieve monoacylation without protecting groups, ideal for multi-gram synthesis.

-

Initiation: Dissolve homopiperazine (5.0 eq, 50.0 mmol) in EtOAc (40 mL). Causality: A 5-fold excess statistically minimizes the probability of the mono-amide reacting with a second equivalent of acid[1].

-

Coupling: Add 3-fluorophenylacetic acid (1.0 eq, 10.0 mmol) and DIPEA (3.0 eq, 30.0 mmol). Cool the mixture to 0 °C.

-

Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq, 15.0 mmol). The dropwise addition controls the exothermic formation of the mixed anhydride[7]. Stir at room temperature for 12 hours.

-

Validation & Selective Workup: Confirm acid consumption via LC-MS. Add water (40 mL) to the reaction mixture. Causality: The water-soluble T3P byproducts and the vast majority of the highly polar excess homopiperazine will partition into the aqueous layer[7]. The lipophilic 3-fluorophenylacetyl moiety ensures the mono-acylated product remains in the EtOAc layer.

-

Wash the organic layer with half-saturated brine (2 × 20 mL), dry over MgSO₄, and concentrate to afford the pure mono-amide.

References

-

Wikipedia Contributors. "HATU - Wikipedia: Reactions." Wikipedia. Available at:[Link]

-

Common Organic Chemistry. "Amine to Amide Mechanism - HATU." Available at:[Link]

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications, 2016. Available at:[Link]

-

Waghmane, et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." ResearchGate. Available at:[Link]

-

"T3P: A Convenient and Useful Reagent in Organic Synthesis." ResearchGate. Available at:[Link]

-

"Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides." ACS Publications, 2020. Available at:[Link]

-

"Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron." ResearchGate. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Note: Optimized Synthesis of Diazepane Amides via EDC/NHS Coupling

Abstract & Strategic Relevance

The 1,4-diazepane (homopiperazine) scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in bromodomain inhibitors, GPCR ligands, and kinase inhibitors due to its ability to mimic peptide turns and present pharmacophores in unique 3D vectors.

While traditional amide coupling often utilizes DCC or HATU, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with NHS (N-Hydroxysuccinimide) offers a distinct advantage: the urea byproduct is water-soluble. This feature simplifies purification, making it the preferred method for late-stage functionalization of diazepanes in both small-molecule synthesis and bioconjugation (e.g., linking diazepane drugs to E3 ligase ligands for PROTACs).

This guide provides a rigorous, field-validated workflow for coupling carboxylic acids to diazepane derivatives, addressing the specific steric and electronic challenges of the 7-membered heterocyclic amine.

Mechanistic Principles & Logic

The Two-Stage Activation

The reaction proceeds via a "Zero-Length Crosslinking" mechanism. EDC activates the carboxylic acid to an unstable O-acylisourea.[1][2][3][4] Because diazepanes are secondary amines with significant steric bulk compared to linear amines, direct attack on the O-acylisourea can be slow, leading to hydrolysis.

The NHS Advantage: NHS displaces the O-acylisourea to form a semi-stable NHS-ester.[2] This intermediate is less susceptible to hydrolysis but highly reactive toward the nucleophilic nitrogen of the diazepane.

Reaction Pathway Visualization

The following diagram illustrates the activation and coupling cascade, highlighting the critical intermediate states.

Caption: Step-wise activation of carboxylic acid by EDC/NHS followed by nucleophilic attack of the diazepane amine.

Critical Parameters & Stoichiometry

Successful coupling requires balancing activation efficiency with amine nucleophilicity.

pKa Considerations

-

Carboxylic Acid: pKa ~4–5. Must be deprotonated (carboxylate) to react with EDC.

-

Diazepane (Secondary Amine): pKa ~9.5–10.0.

-

Problem: At pH < 7, the diazepane is protonated (

) and non-nucleophilic. -